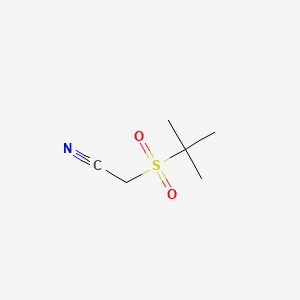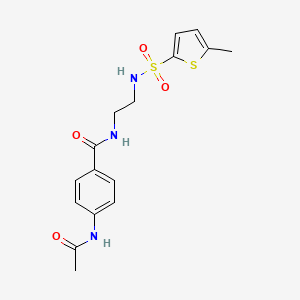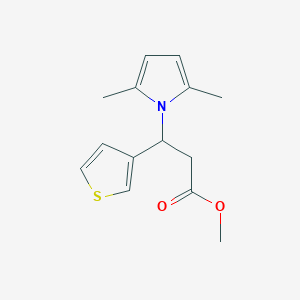![molecular formula C10H20N2O3 B2422617 1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea CAS No. 1215595-98-4](/img/structure/B2422617.png)
1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea is an organic compound with a unique structure that includes a hydroxycyclopentyl group and a methoxyethyl group attached to a urea backbone
科学的研究の応用
1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea typically involves the reaction of cyclopentanol with formaldehyde to form 1-hydroxycyclopentylmethanol. This intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 1-((1-Ketocyclopentyl)methyl)-3-(2-methoxyethyl)urea.
Reduction: Formation of 1-((1-Hydroxycyclopentyl)methyl)-3-(2-methoxyethyl)amine.
Substitution: Formation of various substituted urea derivatives depending on the substituent used.
作用機序
The mechanism of action of 1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopentyl group may facilitate binding to active sites, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The urea backbone plays a crucial role in stabilizing the compound’s structure and mediating its interactions with biological molecules .
類似化合物との比較
Similar Compounds
1-((1-Hydroxycyclopentyl)methyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
1-((1-Hydroxycyclopentyl)methyl)-3-(2-methoxypropyl)urea: Similar structure but with a methoxypropyl group instead of a methoxyethyl group.
Uniqueness
1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-15-7-6-11-9(13)12-8-10(14)4-2-3-5-10/h14H,2-8H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCPLNTWXYBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2422536.png)




![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2422548.png)
![3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422550.png)
![4-tert-butyl-N-{1-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B2422551.png)
![Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2422552.png)
![1-[2-(dimethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2422553.png)



